3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromo group, and a fluoro group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination and Fluorination: Starting with a phenyl compound, bromination and fluorination reactions can introduce the bromo and fluoro groups at the appropriate positions on the phenyl ring.
Amination: The amino group can be introduced through amination reactions, often involving reagents like ammonia or amines.
Hydrochloride Formation: The final step involves converting the carboxylic acid group into its hydrochloride salt form, typically using hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to remove the bromo or fluoro groups.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Derivatives with fewer halogen atoms.
Substitution: Compounds with different functional groups replacing the bromo and fluoro groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of bromo and fluoro groups on biological systems. It can also serve as a probe to investigate enzyme activities and interactions with biomolecules.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of certain products.
Mechanism of Action
The mechanism by which 3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can influence the compound's reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid: Similar structure but different position of the fluoro group.
3-Amino-3-(4-bromo-3-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of fluoro.
Uniqueness: 3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid hydrochloride is unique due to the specific arrangement of the bromo and fluoro groups on the phenyl ring. This arrangement can lead to different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRLCWDUABOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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